(benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate
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Overview
Description
(benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a benzhydrylideneamino group and a 3,4-dichlorophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of benzhydrylideneamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving the carbamate group or the aromatic rings can occur, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted carbamates or aromatic compounds.
Scientific Research Applications
(benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3,4-dichlorophenyl)carbamate: Known for its use as a herbicide.
3,4-Dichlorophenyl isocyanate: Used as a reagent in organic synthesis.
N-(3,4-Dichlorophenyl)propanamide: Another compound with similar structural features.
Uniqueness
(benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(benzhydrylideneamino) N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-17-12-11-16(13-18(17)22)23-20(25)26-24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJAZQQLPKPGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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